sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate
CAS No.:
Cat. No.: VC19742243
Molecular Formula: C14H13F3N5NaO6S
Molecular Weight: 459.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13F3N5NaO6S |
|---|---|
| Molecular Weight | 459.34 g/mol |
| IUPAC Name | sodium;N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3-(2,2,2-trifluoroethoxy)pyridine-2-sulfonimidate |
| Standard InChI | InChI=1S/C14H14F3N5O6S.Na/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17;/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23,24,25);/q;+1/p-1 |
| Standard InChI Key | VHYGNEHURXFXSU-UHFFFAOYSA-M |
| Canonical SMILES | COC1=CC(=NC(=N1)NC(=O)N=S(=O)(C2=C(C=CC=N2)OCC(F)(F)F)[O-])OC.[Na+] |
Introduction
Chemical Identification and Structural Analysis
Molecular Composition and Formula
The compound’s molecular formula is C₁₄H₁₃F₃N₅NaO₆S, with a molecular weight of 459.34 g/mol. Its IUPAC name reflects its intricate architecture: sodium;N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3-(2,2,2-trifluoroethoxy)pyridine-2-sulfonimidate. The structure comprises two aromatic systems:
-
A 4,6-dimethoxy-2-pyrimidinyl group, where methoxy (-OCH₃) substituents enhance electron density and influence reactivity.
-
A 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate moiety, featuring a sulfonimidate group (-N=S(=O)(O⁻)) and a trifluoroethoxy (-OCH₂CF₃) chain, which introduces steric and electronic effects .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 199119-58-9 |
| Molecular Formula | C₁₄H₁₃F₃N₅NaO₆S |
| Molecular Weight | 459.34 g/mol |
| SMILES | COC1=CC(=NC(=N1)NC(=O)N=S(=O)(C2=C(C=CC=N2)OCC(F)(F)F)[O-])OC.[Na+] |
| InChI Key | VHYGNEHURXFXSU-UHFFFAOYSA-M |
Synthesis and Reaction Pathways
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Ethyl cyanoacetate, urea, Na/ROH |
| 2 | Methoxylation | Dimethyl sulfate, NaOH, DMF |
| 3 | Sulfonimidate Coupling | Sulfonimidate chloride, base, solvent |
Physicochemical Properties
Spectral Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry data are critical for structural validation. For related compounds, such as 4-amino-2,6-dimethoxypyrimidine, characteristic signals include:
-
¹H NMR: δ 3.73 ppm (OCH₃), δ 5.35 ppm (CH₃), δ 6.61 ppm (NH₂) .
-
¹³C NMR: δ 171.2 ppm (C=O), δ 53.9 ppm (OCH₃) .
For the target compound, the trifluoroethoxy group would exhibit distinct ¹⁹F NMR signals near δ -75 ppm, while sulfonimidate sulfur environments might appear in ³³S NMR.
Solubility and Stability
The sodium salt form enhances water solubility, making it suitable for aqueous reaction conditions. Stability under ambient conditions is likely moderate, requiring storage at 2–8°C to prevent hydrolysis of the sulfonimidate group.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s bifunctional structure positions it as a key intermediate in drug discovery:
-
Sulfonimidate Functionality: Serves as a leaving group in nucleophilic substitution reactions, enabling conjugation with biomolecules or other pharmacophores.
-
Trifluoroethoxy Group: Enhances metabolic stability and membrane permeability, a common strategy in antiviral and anticancer agents .
| Application | Mechanism of Action |
|---|---|
| Enzyme Inhibition | Binding to ATP pockets of kinases |
| Receptor Modulation | Allosteric modulation of GPCRs |
Future Directions and Research Gaps
Opportunities for Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume